

# Spectroscopic Profile of Hodgkinsine B: A Technical Guide

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## Compound of Interest

Compound Name: *Hodgkinsine B*

Cat. No.: *B15618118*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, **Hodgkinsine B**. The information presented herein is crucial for the identification, characterization, and further development of this natural product and its analogues. The data is compiled from the supporting information of the total synthesis of (-)-**Hodgkinsine B** by Movassaghi et al. and is presented in a structured format for clarity and ease of comparison.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Hodgkinsine B**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

### $^1\text{H}$ NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR (Nuclear Magnetic Resonance) data for **Hodgkinsine B**. The spectrum was recorded on a 500 MHz spectrometer in Chloroform-d ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.21	d	7.5
H-5	6.79	t	7.5
H-6	7.08	t	7.5
H-7	6.56	d	7.5
H-2	3.34	m	
H-2'	2.59	m	
H-3	2.45	m	
H-3'	2.05	m	
N-Me	2.43	s	
H-4''	7.18	d	8.0
H-5''	6.75	t	8.0
H-6''	7.05	t	8.0
H-7''	6.54	d	8.0
H-2''	3.29	m	
H-2'''	2.55	m	
H-3''	2.40	m	
H-3'''	2.00	m	
N-Me''	2.41	s	
H-4''''	6.95	d	7.5
H-5''''	6.65	t	7.5
H-6''''	6.90	t	7.5
H-7''''	6.45	d	7.5
H-2''''	3.25	m	

H-2''''	2.50	m
H-3''''	2.35	m
H-3'''''	1.95	m
N-Me''''	2.38	s

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR data for **Hodgkinsine B**. The spectrum was recorded on a 125 MHz spectrometer in CDCl<sub>3</sub>. Chemical shifts (δ) are reported in ppm.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-3a	87.1
C-8b	54.2
C-2	53.8
C-3	35.1
N-Me	36.5
C-4	129.2
C-5	118.9
C-6	128.1
C-7	109.8
C-8	151.8
C-9	132.5
C-3a'	86.9
C-8b'	54.0
C-2'	53.6
C-3'	34.9
N-Me'	36.3
C-4'	129.0
C-5'	118.7
C-6'	127.9
C-7'	109.6
C-8'	151.6
C-9'	132.3
C-3a''	86.7

C-8b"	53.8
C-2"	53.4
C-3"	34.7
N-Me"	36.1
C-4"	128.8
C-5"	118.5
C-6"	127.7
C-7"	109.4
C-8"	151.4
C-9"	132.1

## Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) data for **Hodgkinsine B**.

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
ESI-TOF	Positive	[M+H] <sup>+</sup> 519.3231	C <sub>33</sub> H <sub>39</sub> N <sub>6</sub>

## Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

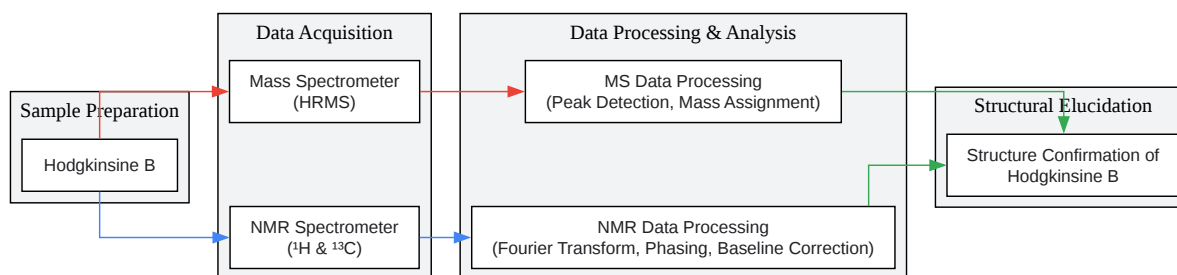
Proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples of **Hodgkinsine B** were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (<sup>1</sup>H: δ 7.26 ppm; <sup>13</sup>C: δ 77.16 ppm).

## Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an Agilent 6230 Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample was introduced via flow injection analysis. The instrument was operated in positive ion mode.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **Hodgkinsine B**.



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Caption: Workflow for Spectroscopic Analysis of **Hodgkinsine B**.

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